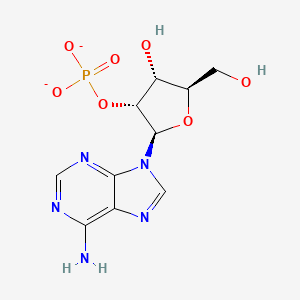

Adenosine 2'-phosphate(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N5O7P-2 |

|---|---|

Molecular Weight |

345.21 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/p-2/t4-,6-,7-,10-/m1/s1 |

InChI Key |

QDFHPFSBQFLLSW-KQYNXXCUSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

Positional Isomerism in Adenosine Monophosphates: A Guide to the Structural and Functional Divergence of 2'-AMP and 3'-AMP

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine monophosphate (AMP) is a fundamental building block for nucleic acids and a critical player in cellular energy metabolism.[1] While adenosine 5'-monophosphate (5'-AMP) is the most widely recognized isomer, its positional isomers, adenosine 2'-monophosphate (A2'P or 2'-AMP) and adenosine 3'-monophosphate (A3'P or 3'-AMP), possess distinct structural configurations that confer unique biological roles and require specialized analytical strategies for their differentiation. This technical guide provides an in-depth exploration of the core structural differences between A2'P and A3'P, elucidates their divergent functions in cellular pathways, and offers detailed, field-proven protocols for their unambiguous identification and quantification.

The Foundation: Structural Disparity in the Ribose Scaffold

The fundamental difference between adenosine monophosphate isomers lies in the point of esterification of the phosphate group to the ribose sugar.[2][3] In all adenosine phosphates, the core structure consists of an adenine base linked to a ribose sugar.[4] The carbon atoms of the ribose moiety are numbered 1' through 5'. The distinction arises from which hydroxyl group on the ribose ring forms a phosphodiester bond with phosphoric acid.

-

Adenosine 2'-phosphate (A2'P): The phosphate group is attached to the 2'-hydroxyl group of the ribose sugar.[5]

-

Adenosine 3'-phosphate (A3'P): The phosphate group is attached to the 3'-hydroxyl group of the ribose sugar.[6]

-

Adenosine 5'-phosphate (A5'P): The most common isomer, where the phosphate group is attached to the 5'-hydroxyl group, which is external to the ribose ring.[1]

This seemingly minor positional shift has profound implications for the molecule's three-dimensional shape, charge distribution, and ability to be recognized by and interact with enzymes and other biomolecules.

Caption: Logical relationship of AMP isomers to the core adenosine structure.

Functional Divergence: Beyond Building Blocks

The distinct structures of A2'P and A3'P dictate their participation in specific and often non-overlapping biological pathways, primarily related to RNA metabolism and cellular signaling.

Roles in RNA Processing and Turnover

A primary source of both A2'P and A3'P is the metabolism of RNA and cyclic nucleotides.

-

Precursors to Ligation: In tRNA splicing, endonucleases cleave precursor tRNA to generate fragments, one of which contains a 2',3'-cyclic phosphate at its terminus.[7] The subsequent hydrolysis of this cyclic intermediate by ligases can yield either a 2'- or 3'-phosphate end, which is a critical step in the ligation process to form mature tRNA.[7] The specific isomer generated can depend on the ligation pathway.

-

Signaling Molecules: Both A2'P and A3'P can be generated from the hydrolysis of extracellular 2',3'-cyclic AMP (2',3'-cAMP).[5][8] These molecules then act as signaling entities. For instance, both isomers have been shown to inhibit the proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells by activating A2B adenosine receptors.[5][8] This highlights a role for these often-overlooked isomers in cellular regulation, representing a distinct pathway from the well-known 3',5'-cAMP signaling system.[8]

-

tRNA Integrity: The 3'-hydroxyl group of the terminal adenosine in a tRNA molecule is essential for its function in protein synthesis.[9] The presence of a phosphate group at this position, as in A3'P, would sterically and chemically block the attachment of an amino acid, thereby terminating its participation in translation.[10][11]

Caption: Simplified pathways showing the origin and signaling roles of A2'P and A3'P.

Analytical Strategies for Isomer Differentiation

Distinguishing between A2'P and A3'P is analytically challenging due to their identical mass and elemental composition. However, their structural differences can be exploited by several advanced analytical techniques.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful, non-destructive technique for differentiating phosphorus-containing isomers.[14] The chemical environment surrounding the phosphorus nucleus is unique for each isomer, resulting in distinct chemical shifts in the ³¹P spectrum.

Causality: The proximity of the phosphate group to different protons and carbons of the ribose ring in the 2' versus the 3' position creates a unique electronic shielding environment for the phosphorus nucleus. This results in a reproducible and distinguishable resonance frequency (chemical shift) for each isomer.[15]

| Isomer | Typical ³¹P Chemical Shift (δ, ppm) | Coupling Pattern (Proton-Coupled) |

| Adenosine 2'-Phosphate (A2'P) | ~4.0 - 5.0 | Doublet |

| Adenosine 3'-Phosphate (A3'P) | ~3.5 - 4.5 | Doublet |

| Adenosine 5'-Phosphate (A5'P) | ~3.5 | Triplet |

Note: Exact chemical shifts can vary slightly based on pH, temperature, and buffer composition. Data synthesized from typical values reported in literature.[16][17]

Experimental Protocol: Differentiation by ³¹P NMR

-

Sample Preparation (Self-Validating):

-

Dissolve 5-10 mg of the sample (or a lyophilized extract) in 0.5 mL of deuterium oxide (D₂O).

-

Prepare individual standards of A2'P, A3'P, and A5'P at the same concentration to serve as positive controls and for definitive peak assignment.

-

Add a known concentration of a reference standard (e.g., phosphocreatine or methylphosphonic acid) for chemical shift referencing and quantification if needed.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune the probe for the ³¹P frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ³¹P spectrum. This will result in sharp, singlet peaks for each phosphorus environment, simplifying the spectrum for identification.

-

Optionally, acquire a proton-coupled spectrum. The J-coupling between the phosphorus and the adjacent C-H protons (³JHP) will cause the peaks to split (doublets for 2'- and 3'-AMP, triplet for 5'-AMP), providing an additional layer of structural confirmation.[17]

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Reference the spectrum to the internal standard.

-

Compare the chemical shifts of the unknown sample to the spectra of the pure standards to identify the isomers present.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While A2'P and A3'P are isobaric (same mass), they can be separated chromatographically before detection by mass spectrometry.[18] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating these highly polar compounds.[19]

Causality: The subtle difference in the position of the negatively charged phosphate group affects the overall polarity and interaction of the isomers with the stationary phase. In HILIC, which typically uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, these small differences in interaction lead to different retention times, allowing for their separation.[19][20]

Experimental Protocol: HILIC-MS/MS Analysis

-

Sample Preparation:

-

Perform a protein precipitation and/or solid-phase extraction (SPE) on biological samples to remove interfering matrix components.

-

Reconstitute the final extract in a solvent compatible with the initial mobile phase conditions (e.g., 90% acetonitrile).

-

-

Chromatographic Separation (Self-Validating System):

-

Column: A HILIC column (e.g., amide or silica-based).

-

Mobile Phase A: Water with an additive (e.g., 10 mM ammonium acetate, pH adjusted).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the polar analytes.

-

Validation: Inject a standard mixture of A2'P and A3'P to determine their specific retention times. A3'P is typically slightly more retained than A2'P under many HILIC conditions, but this must be empirically verified.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in negative mode, as the phosphate group is readily deprotonated.

-

Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.[19][21]

-

MRM Transitions: Since the parent ion mass is identical (m/z 346.05), differentiation relies on chromatographic separation. A common transition for quantification and confirmation is the loss of the ribose-phosphate moiety.

-

Parent Ion (Q1): m/z 346.1

-

Product Ion (Q3): m/z 134.0 (Adenine fragment)

-

-

Caption: Experimental workflow for the separation and quantification of A2'P and A3'P by HILIC-MS/MS.

Conclusion and Future Outlook

The structural distinction between adenosine 2'-phosphate and 3'-phosphate, dictated by the position of the phosphate on the ribose ring, is a prime example of how subtle molecular changes can lead to significant functional divergence. Once viewed merely as intermediates in RNA turnover, it is now clear they are active participants in cellular signaling. For researchers in drug development and molecular biology, the ability to accurately differentiate and quantify these isomers is paramount. The methodologies outlined in this guide, particularly the orthogonal approaches of ³¹P NMR and HILIC-MS/MS, provide a robust framework for investigating the unique biology of A2'P and A3'P, paving the way for a deeper understanding of their roles in health and disease.

References

-

Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor . PMC. [Link]

-

Adenosine-2'-monophosphate | CAS#:130-49-4 . Chemsrc. [Link]

-

31P NMR OF ADENOSINE PHOSPHATES . Anasazi Instruments. [Link]

-

Adenosine triphosphate - Wikipedia . Wikipedia. [Link]

-

Mass spectrometry-based measurements of cyclic adenosine monophosphate in cells, simplified using reversed phase liquid chromatography with a polar characterized stationary phase . PubMed. [Link]

-

A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples . Frontiers. [Link]

-

3' processing of tRNA precursors in ribonuclease-deficient Escherichia coli. Development and characterization of an in vitro processing system and evidence for a phosphate requirement . University of Miami. [Link]

-

Adenosine 3'-Phosphate | C10H14N5O7P | CID 41211 . PubChem. [Link]

-

Free 3'-OH group of the terminal adenosine of the tRNA molecule is essential for the synthesis in vitro of guanosine tetraphosphate and pentaphosphate in a ribosomal system from Escherichia coli . PubMed. [Link]

-

Adenosine monophosphate | The NMR Spectroscopy Facility . University of Southampton. [Link]

-

Separation Techniques | Analytical Chemistry Class Notes . Fiveable. [Link]

-

A2/A-level Chemistry: Summary of analytic techniques . Tuttee Academy. [Link]

-

Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome . Frontiers. [Link]

-

Defective ATP breakdown activity related to an ENTPD1 gene mutation demonstrated using 31P NMR . RSC Publishing. [Link]

-

31P NMR spectrum of reaction mixture resulting from mixing adenosine... . ResearchGate. [Link]

-

4.7: NMR Spectroscopy . Chemistry LibreTexts. [Link]

-

tRNA 3'-amino-tailing for stable amino acid attachment . Jefferson Digital Commons. [Link]

-

Analytical Separation Methods . SlidePlayer. [Link]

-

SEPARATION METHODS OF ANALYSIS (CHM 703) . FUNAAB. [Link]

-

Chapter 12 - Analytical Sciences Digital Library . Analytical Sciences Digital Library. [Link]

-

How is ADP different from ATP, and what are their chemical differences? . Quora. [Link]

-

ATP/ADP - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

ATP vs ADP: Structure, Energy, and What the Ratio Really Tells You . MetwareBio. [Link]

-

ATP: Adenosine triphosphate (video) | Week 3 . Khan Academy. [Link]

-

ATP: Adenosine Triphosphate . YouTube. [Link]

-

Physiology, Adenosine Triphosphate . NCBI Bookshelf. [Link]

Sources

- 1. Adenosine monophosphate | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]

- 2. quora.com [quora.com]

- 3. ATP vs ADP: Structure, Energy, and What the Ratio Really Tells You - MetwareBio [metwarebio.com]

- 4. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Adenosine2 -monophosphate, 130-49-4, Sigma-Aldrich [sigmaaldrich.com]

- 6. Adenosine 3'-Phosphate | C10H14N5O7P | CID 41211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome [frontiersin.org]

- 8. Adenosine-2'-monophosphate | CAS#:130-49-4 | Chemsrc [chemsrc.com]

- 9. Free 3'-OH group of the terminal adenosine of the tRNA molecule is essential for the synthesis in vitro of guanosine tetraphosphate and pentaphosphate in a ribosomal system from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 11. jdc.jefferson.edu [jdc.jefferson.edu]

- 12. asdlib.org [asdlib.org]

- 13. funaab.edu.ng [funaab.edu.ng]

- 14. aiinmr.com [aiinmr.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. apps.thermoscientific.com [apps.thermoscientific.com]

- 19. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]

- 20. A2/A-level Chemistry: Summary of analytic techniques - ... [tuttee.co]

- 21. Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Forgotten Isomer: Physiological Distinctions of 2'-AMP in Mammalian vs. Bacterial Systems

[1][2]

Executive Summary

While 3',5'-cAMP and 5'-AMP are central to universal cellular energetics and signaling, 2'-AMP (adenosine 2'-monophosphate) represents a distinct, non-canonical nucleotide with a sharply divergent evolutionary role.[1]

In mammalian systems , 2'-AMP is a specific metabolite of the "2',3'-cAMP-adenosine pathway," primarily regulated by the enzyme CNPase (2',3'-cyclic nucleotide 3'-phosphodiesterase).[2][1][3][4][5][6] It serves as a downstream signal of RNA degradation and cellular injury, particularly in the central nervous system (CNS) and renal tissues.

In bacterial systems (e.g., E. coli) , 2'-AMP is largely absent or present only as a transient, non-functional byproduct.[1] Bacterial RNA decay, mediated by RNase I, predominantly yields 3'-AMP , not 2'-AMP.[1] Consequently, the detection of 2'-AMP in a biological sample is a strong chemotaxonomic indicator of mammalian enzymatic activity (specifically CNPase) rather than bacterial metabolism.

This guide details the biochemical origins, concentration disparities, and the critical LC-MS/MS methodologies required to resolve 2'-AMP from its abundant isomers.[1]

Biochemical Origins: The CNPase vs. RNase I Divergence

The presence of 2'-AMP is dictated by the enzymatic handling of 2',3'-cyclic AMP (2',3'-cAMP) , an intermediate formed during RNA degradation.[2][1][6][7]

Mammalian Pathway: The CNPase Signature

In mammals, particularly in oligodendrocytes and myelin, the enzyme CNPase is abundant.[6] Unlike standard phosphodiesterases that hydrolyze cyclic nucleotides to 3'-products, CNPase has a unique specificity:

-

Substrate: 2',3'-cAMP (produced from mRNA breakdown during stress/mitochondrial damage).[1][5][6]

-

Action: Hydrolysis of the 3'-phosphodiester bond.[1]

-

Product: 2'-AMP .

This pathway acts as a protective mechanism.[8] 2',3'-cAMP is a mitochondrial toxin that opens the mitochondrial permeability transition pore (mPTP).[2][1] CNPase converts this toxin into 2'-AMP, which is subsequently metabolized to adenosine (a neuroprotective agent).[2][1]

Bacterial Pathway: The 3'-Dominance

In bacteria like E. coli, RNA turnover is handled differently.[1]

-

Enzyme: RNase I (and other endonucleases).

-

Intermediate: 2',3'-cyclic phosphodiesters.[2][1][3][4][5][6][7][9]

-

Resolution: These are almost exclusively hydrolyzed to 3'-monophosphates (3'-AMP) .[1]

-

Note: Bacteria utilize cyclic di-AMP (c-di-AMP) as a second messenger, but this is structurally distinct from the 2'-AMP monophosphate discussed here.[1]

Visualization: Pathway Divergence

Caption: Divergent metabolism of 2',3'-cAMP.[1][6][7][9] Mammalian CNPase yields 2'-AMP; Bacterial RNases yield 3'-AMP.[1]

Physiological Concentrations[2]

The concentration of 2'-AMP is highly context-dependent.[1] It is not a constitutive metabolite like ATP; rather, it is a "damage-associated" metabolite.[1]

| Parameter | Mammalian Tissues (CNS/Kidney) | Bacterial Cells (E. coli) |

| Basal Concentration | Low / Trace (< 50 nM).[1] Often below limit of detection in healthy tissue. | Undetectable . |

| Stress/Injury Levels | High (up to µM range). Significant accumulation in CSF/interstitial fluid following Traumatic Brain Injury (TBI) or Ischemia. | Negligible . Accumulation of 3'-AMP is observed instead.[2][1][5] |

| Primary Source | Hydrolysis of 2',3'-cAMP by CNPase .[2][1][3][4][5][6] | Non-enzymatic hydrolysis (rare) or specific ribozyme artifacts. |

| Metabolic Fate | Rapidly converted to Adenosine (extracellularly). | Scavenged/Recycled via nucleotidases to Adenosine/Adenine. |

Key Insight for Drug Development: If you detect high levels of 2'-AMP in a mixed host-pathogen sample (e.g., sepsis model), the signal is likely derived from host tissue damage (mammalian cell lysis), not the bacterial pathogen.[1]

Analytical Methodology: The Isomer Challenge

Standard metabolomics workflows using C18 Reverse Phase Chromatography fail to distinguish 2'-AMP from its isomers (3'-AMP and 5'-AMP).[1] All three share the exact same mass-to-charge ratio (m/z 348.2

Scientific Integrity Warning: Relying on standard metabolic libraries without isomer-specific validation will lead to misidentification of 3'-AMP or 5'-AMP as 2'-AMP.[1]

Recommended Protocol: Porous Graphitic Carbon (PGC) LC-MS/MS

To accurately quantify 2'-AMP, we utilize the unique retention properties of Porous Graphitic Carbon, which separates nucleotides based on the 3D-orientation of the phosphate group relative to the ribose sugar.[1]

Step 1: Sample Extraction

-

Quenching: Immediate metabolism quenching with cold acetonitrile:methanol:water (40:40:20) at -20°C.

-

Internal Standard: Spike with

C

Step 2: Chromatographic Separation[10]

-

Column: Hypercarb™ Porous Graphitic Carbon (PGC), 3µm, 100mm x 2.1mm.

-

Mobile Phase A: Water + 0.3% Formic Acid + 10mM Ammonium Acetate (pH 9.0).

-

Mobile Phase B: Acetonitrile.[10]

-

Mechanism: PGC retains polar compounds strongly. The elution order is typically 5'-AMP

2'-AMP

Step 3: Mass Spectrometry (SRM Mode)[11]

-

Ionization: ESI Positive Mode.

-

Transition: m/z 348.2 [M+H]

-

Differentiation: Identification is based purely on Retention Time (RT) relative to standards.

Visualization: Analytical Workflow

Caption: LC-MS/MS workflow using PGC columns to resolve 2'-AMP from 3'- and 5'-AMP isomers.

Biological Implications & Toxicity[2][12]

In Mammals: The "Retaliatory" Metabolite

The production of 2'-AMP is part of a "retaliatory" pathway.

-

Injury: Cell damage releases RNA and inhibits mitochondrial respiration.

-

Detoxification: CNPase converts 2',3'-cAMP (toxin)

2'-AMP.[2][1][4] -

Protection: 2'-AMP is hydrolyzed to Adenosine, which binds A2A/A2B receptors to reduce inflammation and vasodilation.[1]

In Bacteria: The Metabolic Dead-End

Bacteria lack the CNPase protective loop.[1] If 2'-AMP is artificially introduced or formed via ribozyme errors, it acts as a competitive inhibitor for certain 5'-AMP dependent enzymes but is generally rapidly scavenged.[1] It does not serve as a signaling node comparable to the mammalian system.

References

-

Jackson, E. K., et al. (2009). "Discovery and roles of 2',3'-cAMP in biological systems." American Journal of Physiology-Renal Physiology.

-

Verrier, J. D., et al. (2012). "Role of CNPase in the Oligodendrocytic Extracellular 2',3'-cAMP-Adenosine Pathway."[1][4][6] Glia.

-

Jackson, E. K. (2011). "The 2',3'-cAMP-adenosine pathway."[1][6] American Journal of Physiology-Renal Physiology.

-

Thompson, J. E., et al. (1994). "Purification and properties of 2',3'-cyclic nucleotide 3'-phosphodiesterase from bovine brain."[1] Biochemical Journal.

-

Deutscher, M. P. (1993). "Ribonuclease I of Escherichia coli as a primary phosphodiesterase." Journal of Biological Chemistry.

Sources

- 1. Cyclic di-AMP - Wikipedia [en.wikipedia.org]

- 2. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The brain in vivo expresses the 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of CNPase in the Oligodendrocytic Extracellular 2′,3′-cAMP-Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Brain In Vivo Expresses the 2′,3′-cAMP-Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schwann Cells Metabolize Extracellular 2′,3′-cAMP to 2′-AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacteria May Cope Differently from Similar Membrane Damage Caused by the Australian Tree Frog Antimicrobial Peptide Maculatin 1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of the 2′,3′-cAMP-Adenosine Pathway in Astrocytes and Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor [mdpi.com]

- 11. Identification and Quantification of 2′,3′-cAMP Release by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Affinity Chromatography Using Immobilized Adenosine 2'-Phosphate

Introduction: The Principle of Specificity in Enzyme Purification

Affinity chromatography is a powerful liquid chromatography technique for the purification of a single target molecule from a complex mixture, based on a highly specific and reversible biological interaction.[1][2] The principle is analogous to a lock and key mechanism, where the target molecule (the "key") specifically binds to a complementary ligand (the "lock") that has been covalently attached to a solid, inert matrix.[1][3] This high degree of selectivity allows for substantial purification, often in a single step.[3]

Immobilized Adenosine 2'-phosphate serves as a specific affinity ligand for the purification of enzymes that utilize Nicotinamide Adenine Dinucleotide Phosphate (NADP+) as a cofactor.[4] The Adenosine 2'-phosphate moiety mimics the structure of NADP+, allowing for the selective binding of NADP+-dependent enzymes, such as dehydrogenases.[5] The phosphate group at the 2' position of the ribose is a critical determinant for this specific interaction.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing Adenosine 2'-phosphate affinity chromatography.

Core Applications

The primary application of Adenosine 2'-phosphate affinity chromatography is the purification of NADP+-dependent enzymes. This includes a wide range of dehydrogenases and other NADP+-binding proteins. Notable examples include:

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Glutathione reductase

-

Isocitrate dehydrogenase[6]

-

Other NADP+-dependent dehydrogenases

The Experimental Workflow: A Step-by-Step Rationale

The successful application of affinity chromatography hinges on a well-defined workflow that encompasses column preparation, sample application, washing to remove non-specific binders, and finally, the specific elution of the target protein.

Figure 1: A generalized experimental workflow for affinity chromatography using immobilized Adenosine 2'-phosphate.

Molecular Interaction at the Core

The specificity of this technique lies in the molecular recognition between the NADP+-binding site of the target enzyme and the immobilized Adenosine 2'-phosphate ligand.

Figure 2: Diagram illustrating the specific binding interaction between the immobilized ligand and the target enzyme.

Detailed Protocols

The following protocols provide a comprehensive guide for the purification of an NADP+-dependent enzyme using an Adenosine 2'-phosphate agarose resin. These should be considered as starting points and may require optimization for specific applications.

Materials and Reagents

-

Affinity Resin: Adenosine 2'-phosphate agarose (e.g., from Sigma-Aldrich or G-Biosciences).[7]

-

Chromatography Column: Appropriate size for the packed resin volume.

-

Buffers: All buffers should be prepared with high-purity water and filtered (0.45 µm or 0.22 µm) before use.

Table 1: Buffer Compositions

| Buffer Type | Composition | pH | Purpose |

| Binding/Equilibration Buffer | 50 mM Potassium Phosphate | 7.5 | Promotes specific binding of the target enzyme to the ligand. |

| Wash Buffer | 0.4 M Potassium Phosphate | 7.5 | Removes non-specifically bound proteins. |

| Elution Buffer 1 (Salt Gradient) | 50 mM Potassium Phosphate + 0.5 M KCl | 7.5 | Disrupts ionic interactions to elute the target protein. |

| Elution Buffer 2 (Cofactor) | 50 mM Potassium Phosphate + 0-0.5 mM NADPH (linear gradient) | 7.5 | Competitively elutes the target protein with high specificity. |

| Low pH Wash Buffer | 0.1 M Sodium Acetate, 0.5 M NaCl | 4.5 | Used for column cleaning and regeneration. |

| High pH Wash Buffer | 0.1 M Tris-HCl, 0.5 M NaCl | 8.5 | Used for column cleaning and regeneration. |

Protocol 1: Column Preparation and Equilibration

-

Resin Swelling: If starting with a dry powder, swell the required amount of resin in a neutral buffer (e.g., 0.1 M phosphate buffer, pH 7.3) for at least 15 minutes.

-

Column Packing: Gently pour the resin slurry into the column. Allow the resin to settle and the storage solution to drain.

-

Equilibration: Equilibrate the packed column by washing with 5-10 column volumes (CVs) of Binding/Equilibration Buffer. This ensures the column environment is optimal for protein binding.[8]

Protocol 2: Sample Preparation and Application

-

Sample Clarification: Centrifuge the crude protein extract at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet any insoluble material. Filter the supernatant through a 0.45 µm filter.

-

Buffer Exchange (Optional but Recommended): If the sample buffer is not compatible with the Binding Buffer, perform a buffer exchange using dialysis or a desalting column.

-

Sample Loading: Apply the clarified sample to the equilibrated column at a low flow rate to allow for maximum binding of the target protein.

Protocol 3: Washing and Elution

-

Washing: After the entire sample has entered the column, wash the column with 5-10 CVs of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound target protein using one of the following strategies:

-

Salt Elution: Apply a step or linear gradient of increasing salt concentration (e.g., Elution Buffer 1). This disrupts the ionic interactions between the protein and the ligand.

-

Cofactor Elution: For higher specificity, apply a linear gradient of the free cofactor, NADP+ or NADPH (e.g., Elution Buffer 2). This will competitively displace the bound enzyme.

-

-

Fraction Collection: Collect fractions throughout the elution process and monitor the protein concentration by measuring the absorbance at 280 nm.

Protocol 4: Column Regeneration and Storage

Proper regeneration and storage are crucial for maintaining the performance and extending the lifetime of the affinity column.

-

Cleaning-in-Place (CIP): To remove any precipitated or strongly bound proteins, perform a CIP procedure by washing the column with alternating cycles of Low and High pH Wash Buffers. For example:

-

Wash with 3 CVs of Low pH Wash Buffer.

-

Wash with 3 CVs of High pH Wash Buffer.

-

Repeat this cycle 2-3 times.

-

-

Removal of Denatured Proteins: If the column performance declines, wash with 2 CVs of 6 M guanidine hydrochloride or 8 M urea, followed by immediate re-equilibration with Binding Buffer.

-

Storage: For long-term storage, equilibrate the column with a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol or 0.02% sodium azide) and store at 4-8°C.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

| Low or No Binding of Target Protein | Incorrect binding buffer pH or ionic strength. | Optimize the pH and ionic strength of the binding buffer. Ensure the sample is in a compatible buffer. |

| Target protein is denatured or inactive. | Ensure proper protein handling and storage. Add stabilizing agents if necessary. | |

| High Background of Non-specific Binding | Ionic interactions between contaminant proteins and the matrix. | Increase the ionic strength of the binding and wash buffers. |

| Poor Recovery of Target Protein | Elution conditions are too mild. | Increase the concentration of salt or competing ligand in the elution buffer. |

| Target protein has precipitated on the column. | Elute under denaturing conditions (use with caution as it will affect protein activity). |

Conclusion

Affinity chromatography using immobilized Adenosine 2'-phosphate is a highly effective method for the purification of NADP+-dependent enzymes. By understanding the principles of specific molecular interactions and following well-defined protocols for column preparation, sample application, elution, and regeneration, researchers can achieve high levels of purity in a single chromatographic step. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reproducible purification strategies for a wide range of NADP+-binding proteins.

References

- Sigma-Aldrich. (n.d.). Performing a Purification of NADP+-dependent dehydrogenases and other enzymes with affinity for NADP+ Using 2'5' ADP Sepharose 4B and Red Sepharose CL-6B.

- Sigma-Aldrich. (n.d.). Adenosine 2 ?,5 ?-diphosphate–Agarose (A3515) - Product Information Sheet.

- Cytiva. (n.d.). Affinity Chromatography.

- Cytiva. (n.d.). Affinity resins - tagged proteins.

- G-Biosciences. (n.d.). Immobilized ADP - Diphosphate agarose.

- Wikipedia. (2023, December 27). Affinity chromatography.

- Zera, A. J., et al. (2011). Purification and characterization of NADP+-isocitrate dehydrogenase, and amplification of the Nadp+-Idh gene from the wing-dimorphic cricket, Gryllus firmus. Journal of Insect Science, 11(53).

- Bio-Rad. (n.d.). Introduction to Affinity Chromatography.

- Microbe Notes. (2025, March 31). Affinity Chromatography: Principle, Parts, Steps, Uses.

- ResearchGate. (n.d.). Affinity Chromatography: Principles and Applications.

- Takeda, M., Maeda, M., & Tsuji, A. (1987). Study of the interaction between NADP-dependent dehydrogenase and immobilized adenosine 2'-monophosphate by means of affinity electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 414(1), 133-142.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. researchgate.net [researchgate.net]

- 3. bio-rad.com [bio-rad.com]

- 4. cytivalifesciences.com [cytivalifesciences.com]

- 5. Study of the interaction between NADP-dependent dehydrogenase and immobilized adenosine 2'-monophosphate by means of affinity electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. Adenosine 5’-Diphosphate agarose [gbiosciences.com]

- 8. med.unc.edu [med.unc.edu]

Application Note: Synthesis and Purification of Adenosine 2'-Phosphate(2-) from RNA Hydrolysates

Abstract

Adenosine 2'-monophosphate (2'-AMP) is a critical intermediate in the biosynthesis of NADP+ and a vital affinity ligand for the purification of NADP+-dependent oxidoreductases. Unlike 5'-nucleotides produced by enzymatic digestion (e.g., Nuclease P1), 2'-AMP is difficult to obtain via direct enzymatic routes. This guide details a robust, scalable protocol for generating 2'-AMP via alkaline hydrolysis of yeast RNA, followed by the specific chromatographic resolution of the 2'-isomer from the 3'-isomer using strong anion exchange chromatography (Dowex 1-Formate). We explicitly address the isolation of the dianionic species (2-) suitable for physiological applications.

Introduction & Strategic Rationale

The Isomer Challenge

Commercial RNA sources (S. cerevisiae) are abundant and cost-effective. However, the phosphate ester linkage in RNA allows for two distinct hydrolysis pathways:[1]

-

Enzymatic (Nuclease P1/S1): Yields exclusively 5'-monophosphates (5'-AMP).

-

Chemical (Alkaline): Yields a mixture of 2'- and 3'-monophosphates via a cyclic intermediate.[2]

For drug development applications requiring 2'-AMP (e.g., as a fragment for NADP+ analog synthesis), the alkaline route is preferred due to cost and scalability, provided the 2'-isomer can be effectively separated from the 3'-isomer.

Mechanism of Action

The alkaline hydrolysis of RNA is not a random degradation but a base-catalyzed transesterification. The 2'-hydroxyl group of the ribose acts as a nucleophile, attacking the adjacent phosphorus atom.[1][2][3] This forms a 2',3'-cyclic phosphate intermediate.[1][2][3]

Subsequent hydrolysis of this cyclic ring is non-specific, resulting in a thermodynamic mixture of approximately:

-

~60% 3'-AMP

-

~40% 2'-AMP

The purification challenge lies in separating these positional isomers, which have identical molecular weights and very similar pKa values.

Diagram 1: Mechanistic Pathway of RNA Alkaline Hydrolysis

[3]

Experimental Protocols

Protocol A: Alkaline Hydrolysis of RNA

Objective: Complete degradation of RNA into mononucleotides while preventing deamination to inosine.

Reagents:

-

Yeast RNA (High molecular weight, commercially available).

-

Potassium Hydroxide (KOH), 0.3 M solution.

-

Perchloric acid (HClO₄) or Formic acid (for neutralization).

Procedure:

-

Solubilization: Suspend 10 g of Yeast RNA in 100 mL of 0.3 M KOH .

-

Incubation: Incubate at 37°C for 18–24 hours .

-

Critical Note: Do not exceed 37°C. Higher temperatures (e.g., 60°C+) increase the risk of deamination, converting Adenosine to Inosine, which complicates purification.

-

-

Neutralization: Cool the solution to 4°C. Slowly add weak acid (Formic acid) to adjust pH to ~7.0.

-

Why Formic Acid? It is volatile. If you use HClO₄, you must filter off the KClO₄ precipitate.

-

-

Clarification: Centrifuge at 10,000 x g for 15 minutes to remove any unhydrolyzed material or salt precipitates.

Protocol B: Chromatographic Separation (The Cohn Method)

Objective: Resolution of 2'-AMP from 3'-AMP and other nucleotides.

System: Strong Anion Exchange (SAX). Resin: Dowex 1-X8 (200–400 mesh) or AG 1-X8. Form: Formate form.

Column Preparation:

-

Pack a column (2.5 cm x 50 cm for 10g scale) with Dowex 1-X8.

-

Convert resin to Formate form by washing with 1 M Sodium Formate until chloride-free, then wash with distilled water.

Elution Gradient Logic: On Dowex 1-Formate, the elution sequence follows the acidity of the base and the position of the phosphate.

-

Base Order: Cytidine < Adenosine < Uridine < Guanosine.

-

Isomer Order: Within the Adenosine fraction, 2'-AMP elutes BEFORE 3'-AMP .

Step-by-Step Separation:

-

Loading: Load the neutralized hydrolysate (pH 7-8) onto the column. Wash with water to remove free bases and nucleosides (uncharged).

-

Gradient Elution: Apply a linear gradient of Formic Acid (0 M to 4 M) .

-

Cytidylic acids (CMP) elute first (low formic acid).

-

Adenylic acids (AMP) elute second.

-

-

Fractionation: Monitor UV absorbance at 260 nm.

-

The AMP peak will appear as a "doublet" or a peak with a distinct shoulder.

-

First AMP Peak: 2'-AMP.

-

Second AMP Peak: 3'-AMP.

-

-

Pooling: Collect the early fractions of the Adenosine region to isolate pure 2'-AMP.

Diagram 2: Purification Workflow

Protocol C: Isolation of Adenosine 2'-Phosphate(2-)

Objective: Conversion of the eluted acid form into the stable dianionic salt.

The user specified 2'-phosphate(2-) . This refers to the ionization state. The phosphate group has two pKa values: pKa1 ≈ 0.9 and pKa2 ≈ 6.2. To obtain the (2-) species, the final product must be at pH > 7.0 .

-

Evaporation: Pool the 2'-AMP fractions. Evaporate under vacuum (Rotovap) < 30°C to remove the bulk of the formic acid and water.

-

Lyophilization: Freeze-dry the residue to remove trace formic acid. You now have 2'-AMP (free acid).

-

Salt Formation:

-

Dissolve the residue in a minimum volume of degassed water.

-

Titrate carefully with 0.1 M NaOH (or NH₄OH if volatile salt is preferred) to pH 7.5 .

-

Note: At pH 7.5, the phosphate is fully deprotonated to the dianion (

).

-

-

Precipitation/Crystallization: Add cold Ethanol (3 volumes) to the aqueous solution to precipitate the Disodium Adenosine 2'-phosphate.

-

Desiccation: Dry the white powder over P₂O₅.

Quality Control & Data Analysis

HPLC Analysis Method

Verify purity using a modern C18 Reversed-Phase method with ion-pairing agents, which provides better resolution than the preparative ion-exchange used above.

| Parameter | Condition |

| Column | C18 Analytical (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 100 mM KH₂PO₄ + 5 mM Tetrabutylammonium hydrogen sulfate (pH 6.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0–10% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 260 nm |

| Expected Result | 2'-AMP elutes slightly after 3'-AMP in RP-IP systems (Note: Order is often reversed in RP compared to Ion Exchange). Confirm with standards. |

Specification Table for Final Product

| Test | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Identity | Matches Standard 2'-AMP | HPLC/MS |

| Isomeric Purity | > 98% 2'-isomer | HPLC |

| Heavy Metals | < 10 ppm | ICP-MS |

| Counter Ion | Sodium (Na+) | Flame Photometry |

References

-

Cohn, W. E. (1950). The separation of purine and pyrimidine bases and of nucleotides by ion exchange.[4] Journal of the American Chemical Society, 72(3), 1471-1478.

- Khym, J. X. (1974). Analytical Ion-Exchange Procedures in Chemistry and Biology. Prentice-Hall.

-

Sigma-Aldrich. (n.d.). Product Specification: Adenosine 2′-monophosphate sodium salt.

-

Morell, S. A., et al. (1962).[5] Linear gradient elution of nucleotides from Dowex-1-formate. Analytical Biochemistry, 3, 285-297.[5]

-

Study.com. (n.d.). Alkaline Hydrolysis of RNA: Mechanism & Process.

Sources

- 1. RNA hydrolysis - Wikipedia [en.wikipedia.org]

- 2. What is the reaction of RNA alkaline hydrolysis? | Filo [askfilo.com]

- 3. silverman.chemistry.illinois.edu [silverman.chemistry.illinois.edu]

- 4. plasmaproteome.com [plasmaproteome.com]

- 5. Linear gradient elution of nucleotides from Dowex-1-formate: application to the erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Robust Quantification of 2'-Adenosine Monophosphate (2'-AMP) in Biological Samples Using Ion-Pair Reversed-Phase HPLC-UV

Introduction: The Significance of 2'-AMP Quantification

Adenosine monophosphates are fundamental molecules in cellular bioenergetics and signaling. While 5'-AMP is a well-known regulator of metabolic pathways, its isomer, 2'-AMP, plays distinct and critical roles. As a product of RNA degradation and a modulator of specific enzymatic activities, the accurate quantification of 2'-AMP provides valuable insights into RNA turnover, cellular stress responses, and metabolic regulation.

High-Performance Liquid Chromatography (HPLC) is a powerful and reliable technique for separating and quantifying nucleotides from complex biological mixtures.[1] Among various HPLC modes, ion-pair reversed-phase chromatography is particularly well-suited for analyzing polar, negatively charged molecules like 2'-AMP. It offers superior resolution and retention compared to traditional reversed-phase methods, without requiring the specialized columns of hydrophilic interaction liquid chromatography (HILIC) or the expense of mass spectrometry (LC-MS), making it an ideal choice for many applications.[2][3]

This guide will focus on an optimized HPLC-UV method, explaining the causality behind experimental choices to empower researchers to not only execute the protocol but also to adapt and troubleshoot it effectively.

Principle of Ion-Pair Reversed-Phase Chromatography

Standard reversed-phase chromatography relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18). Highly polar molecules like 2'-AMP, which carries a negative charge on its phosphate group at neutral pH, exhibit minimal retention and elute very early, often with the solvent front, making quantification impossible.

Ion-pair chromatography overcomes this challenge by introducing an "ion-pairing agent" into the mobile phase.[2] This agent is an amphiphilic molecule containing a hydrophobic tail and a charged head group. For analyzing anionic species like 2'-AMP, a cationic agent such as Tetrabutylammonium (TBA) is used.

The mechanism proceeds as follows:

-

Dynamic Column Modification: The hydrophobic tails of the TBA cations adsorb onto the nonpolar C18 stationary phase.

-

Creation of a Charged Surface: This process creates a dynamic positive charge on the surface of the stationary phase.

-

Analyte Retention: The negatively charged phosphate moiety of 2'-AMP now interacts ionically with the positively charged, TBA-modified stationary phase, leading to its retention on the column. Elution is then controlled by modifying the mobile phase strength, typically with an organic solvent like methanol or acetonitrile.[2]

Caption: Principle of 2'-AMP retention in ion-pair RP-HPLC.

Materials and Reagents

| Item | Specification |

| HPLC System | Quaternary Pump, Degasser, Cooled Autosampler, Column Oven, Diode Array or Variable Wavelength UV Detector |

| Analytical Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 2.7 µm particle size)[4][5] |

| 2'-AMP Standard | ≥99% purity |

| Mobile Phase A | 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄) |

| Mobile Phase B | HPLC-grade Methanol or Acetonitrile |

| Ion-Pairing Agent | Tetrabutylammonium Hydrogen Sulfate (TBAHS) |

| pH Adjustment | 85% Phosphoric Acid (H₃PO₄), Potassium Hydroxide (KOH) |

| Extraction Solvent | Perchloric Acid (PCA), 0.6 M |

| Neutralization Agent | Potassium Carbonate (K₂CO₃), 2M |

| Sample Filters | 0.22 µm Syringe Filters (PVDF or Nylon) |

Experimental Protocols

PART 4.1: Sample Preparation

The primary challenge in nucleotide analysis is their rapid turnover. Cellular enzymes can quickly degrade analytes, altering their true concentrations. Therefore, immediate inactivation of enzymatic activity upon sample collection is paramount.[6] Acidic extraction, typically with perchloric acid (PCA), is highly effective as it simultaneously lyses cells and precipitates proteins, thereby quenching enzymatic reactions.[1]

Caption: General workflow for biological sample preparation.

Protocol 4.1.1: Extraction from Cultured Cells (Adherent)

-

Place the cell culture plate on ice.

-

Aspirate the culture medium completely.

-

Immediately add 1 mL of ice-cold 0.6 M PCA directly to the culture dish (for a 10 cm dish).

-

Use a cell scraper to scrape the cells into the PCA. This ensures immediate lysis and enzyme inactivation.[1]

-

Transfer the acidic cell lysate to a microcentrifuge tube.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new, pre-chilled tube.

-

Neutralize the extract by adding 2 M K₂CO₃ dropwise while vortexing until the pH is between 6.0 and 7.0. The formation of a precipitate (KClO₄) will be observed.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the salt.

-

Collect the final supernatant, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial for analysis.

Protocol 4.1.2: Extraction from Plasma

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, combine 100 µL of plasma with 300 µL of ice-cold acetonitrile.[7] This technique, known as protein precipitation, effectively removes the bulk of plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.[7]

-

Transfer the supernatant to a new tube.

-

Evaporate the acetonitrile under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the HPLC mobile phase.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

PART 4.2: HPLC Analysis and Quantification

Protocol 4.2.1: Instrument Setup and Chromatographic Conditions

-

Mobile Phase Preparation:

-

Prepare 1 L of 50 mM KH₂PO₄. Add 5 mM TBAHS.

-

Adjust the pH to 6.80 using KOH. This pH ensures that 2'-AMP is negatively charged and the ion-pairing agent is positively charged.[2][8]

-

Filter the buffer through a 0.22 µm membrane. This will be your Mobile Phase A.

-

Mobile Phase B is 100% HPLC-grade Methanol.

-

-

Instrument Configuration:

-

Purge the HPLC system thoroughly.

-

Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Chromatographic Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 2.7 µm | Standard for reversed-phase and ion-pair applications.[8] |

| Mobile Phase | Isocratic: 95% A (Buffer + TBAHS), 5% B (Methanol) | A simple isocratic method is robust and reproducible. A small amount of organic modifier can improve peak shape.[8] |

| Flow Rate | 0.6 mL/min | Provides good separation with reasonable run times and backpressure.[5] |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry.[9] |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| UV Detection | 254 nm or 260 nm | Adenine-containing nucleotides have a strong absorbance maximum around this wavelength.[8][9] |

| Run Time | ~10 minutes | Sufficient to elute 2'-AMP and other related nucleotides. |

Protocol 4.2.2: Calibration and Quantification

-

Prepare Standards: Create a series of 2'-AMP standards in the mobile phase, ranging from approximately 0.2 µM to 20 µM. This range should bracket the expected concentrations in your samples.

-

Generate Calibration Curve: Inject each standard in triplicate. Plot the average peak area against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

-

Analyze Samples: Inject the prepared biological samples.

-

Quantify 2'-AMP: Identify the 2'-AMP peak in the sample chromatogram by comparing its retention time to that of the pure standard. Using the peak area of 2'-AMP from your sample and the equation from the calibration curve, calculate the concentration in the injected sample.

-

Calculate Original Concentration: Remember to account for all dilution and concentration factors introduced during the sample preparation steps to report the final concentration in the original biological matrix (e.g., in µmol/L of plasma or nmol/10⁶ cells).

Method Validation: Ensuring Trustworthy Data

A protocol is only as reliable as its validation. For robust, publication-quality data, the following parameters must be assessed.

| Parameter | Description & Acceptance Criteria |

| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. Criteria: R² > 0.999 for the calibration curve across the desired range.[5] |

| Accuracy | The closeness of the measured value to the true value. Assessed via spike-and-recovery experiments in a blank matrix. Criteria: Recovery should be within 85-115%.[5] |

| Precision | The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). Criteria: Relative Standard Deviation (%RSD) should be < 15%.[9] |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. Calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).[9] |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. Calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).[9] |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., other nucleotides, matrix components). Assessed by comparing the chromatogram of a blank matrix with a spiked matrix to check for interfering peaks at the retention time of 2'-AMP. |

Advanced Methodologies: When to Consider LC-MS/MS

While HPLC-UV is robust and cost-effective, its sensitivity and specificity can be limiting for certain applications, such as analyzing trace levels of 2'-AMP or dealing with exceptionally complex matrices where co-elution is a problem. In these cases, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11]

Key Advantages of LC-MS/MS:

-

Superior Sensitivity: Can achieve detection limits in the picomolar to femtomolar range.

-

Unmatched Specificity: Uses mass-to-charge ratio (m/z) for initial detection and the fragmentation pattern of the molecule (MS/MS) for confirmation, virtually eliminating interferences.[12]

-

High Throughput: Modern systems can significantly reduce analysis times.[13]

Transitioning to LC-MS/MS requires method re-development, particularly the use of volatile mobile phase buffers (e.g., ammonium acetate instead of potassium phosphate) and optimization of mass spectrometer source parameters.[10]

References

- Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells.

- Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. MDPI.

- How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio.

- An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP.

- Simultaneous determination of nucleotide sugars with ion-pair reversed-phase HPLC.

- (PDF) Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells.

- Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent Technologies.

- Quantification of ssDNA Scaffold Production by Ion-Pair Reverse Phase Chromatography.

- A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers.

- Simultaneous detection and quantification of adenine nucleotides in mammalian cultured cells by HPLC. bioRxiv.

- Optimization and validation of HPLC/DAD method for the determination of adenosine and cordycepin in cordyceps products. Korea Science.

- Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells.

- HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. SIELC Technologies.

- HPLC–UV Method for Simultaneous Determination of Adenosine Triphosphate and Its Metabolites in Mycobacterium smegm

- Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research, Oxford Academic.

- Sample preparation – is it possible to have too much?. European Pharmaceutical Review.

- Quantitative analysis of small molecules in biological samples.

- Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences.

- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.

- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.

Sources

- 1. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. lcms.cz [lcms.cz]

- 4. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. mdpi.com [mdpi.com]

- 9. Optimization and validation of HPLC/DAD method for the determination of adenosine and cordycepin in cordyceps products -Analytical Science and Technology | Korea Science [koreascience.kr]

- 10. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]

- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Adenosine 2'-phosphate as a High-Affinity Ligand for Probing NADP+ Binding Sites

Audience: Researchers, scientists, and drug development professionals in enzymology, structural biology, and pharmacology.

Abstract: Nicotinamide adenine dinucleotide phosphate (NADP+) is a vital cofactor for a multitude of enzymes involved in anabolic pathways and antioxidant defense. The specific recognition of NADP+ over the structurally similar NAD+ is critical for maintaining cellular metabolic balance. This specificity is primarily dictated by interactions with the adenosine 2'-phosphate (A2P) moiety of NADP+.[1][2][3] This application note provides a comprehensive guide on utilizing A2P as a specific, high-affinity ligand to investigate the structure, function, and inhibition of NADP+-dependent enzymes. We present detailed protocols for enzyme kinetics, isothermal titration calorimetry (ITC), X-ray crystallography, and NMR spectroscopy, enabling researchers to effectively characterize NADP+ binding sites for basic research and drug discovery applications.

The Scientific Rationale: Why Adenosine 2'-phosphate?

The functional distinction between NAD+ and NADP+ in cellular metabolism—with NAD+ primarily involved in catabolic reactions and NADP+ in anabolic reactions—is enforced by the remarkable specificity of enzymes for their respective coenzyme.[1][4][5] This molecular recognition hinges on a single structural difference: an additional phosphate group esterified to the 2'-hydroxyl of the adenosine ribose in NADP+.[6][7]

Enzyme binding pockets have evolved to discriminate between these two cofactors. NADP+-dependent enzymes typically possess a conserved binding motif, often involving basic amino acid residues like arginine, that forms specific hydrogen bonds and electrostatic interactions with the 2'-phosphate group.[2][8] In the absence of this phosphate, as in NAD+, the molecule either fails to bind with high affinity or is sterically excluded.[8]

Adenosine 2'-phosphate (A2P), also known as 2'-AMP, represents the core structural fragment of NADP+ responsible for this specific recognition.[9][10] It lacks the nicotinamide mononucleotide portion, rendering it catalytically inactive but making it an ideal tool for several applications:

-

Competitive Inhibitor: A2P acts as a competitive inhibitor by binding to the adenosine-binding portion of the NADP+ site, allowing for the determination of binding affinity through kinetic studies.[9]

-

Structural Probe: Its smaller size and high stability make it an excellent ligand for co-crystallization studies to elucidate the detailed interactions within the 2'-phosphate binding pocket.

-

Biophysical Anchor: A2P is well-suited for biophysical assays like Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) to directly measure binding thermodynamics and map interaction surfaces.

The following sections provide detailed protocols for leveraging A2P in these applications.

Figure 1: Structural relationship between NADP+ and its key recognition fragment, A2P.

Application I: Enzyme Kinetics for Inhibition Studies

Using A2P as a competitive inhibitor is a fundamental method to quantify its binding affinity for an NADP+-dependent enzyme. By measuring the enzyme's reaction rate at various substrate and A2P concentrations, one can determine the inhibition constant (Kᵢ), which reflects the affinity of the inhibitor for the enzyme.

Protocol: Determining the Inhibition Constant (Kᵢ) of A2P

This protocol assumes a standard spectrophotometric assay where the production of NADPH can be monitored by the change in absorbance at 340 nm.

1. Materials and Reagents:

- Purified NADP+-dependent enzyme of interest.

- Enzyme's specific substrate.

- Adenosine 2'-phosphate (A2P).

- NADP+ (coenzyme).

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any required cofactors like MgCl₂).

- 96-well UV-transparent microplates.

- Microplate spectrophotometer.

2. Experimental Design:

- Determine Kₘ for NADP+: First, perform a standard Michaelis-Menten experiment by varying the concentration of NADP+ while keeping the substrate concentration saturating. This will determine the Kₘ of the coenzyme.

- Inhibition Assay Setup: A matrix of experiments should be designed. Vary the concentration of the coenzyme (NADP+) around its Kₘ (e.g., 0.5x, 1x, 2x, 5x Kₘ). For each NADP+ concentration, perform assays with a range of A2P concentrations (e.g., 0, 0.5x, 1x, 2x, 5x, 10x the expected Kᵢ).

3. Step-by-Step Procedure:

- Prepare stock solutions of NADP+ and A2P in the assay buffer.

- In a 96-well plate, add the assay buffer, substrate (at a saturating concentration), and the desired concentrations of NADP+ and A2P to each well.

- Initiate the reaction by adding a fixed, non-limiting amount of the enzyme to each well.

- Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature and monitor the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

- Calculate the initial reaction velocity (V₀) for each condition from the linear portion of the absorbance vs. time plot.

4. Data Analysis:

- Plot the initial velocities against the NADP+ concentration for each concentration of A2P.

- To determine the Kᵢ, the data can be analyzed using a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[NADP+]). For competitive inhibition, the lines will intersect on the y-axis.

- Alternatively, and more accurately, use non-linear regression analysis to fit the data directly to the competitive inhibition model of the Michaelis-Menten equation.[11][12] This will yield values for Vₘₐₓ, Kₘ, and Kᵢ.

P1 [label="Prepare Reagents\n(Enzyme, Substrate, NADP+, A2P)"];

P2 [label="Design Assay Matrix\n(Vary [NADP+] and [A2P])"];

P3 [label="Perform Spectrophotometric Assay\n(Monitor A340 nm)"];

P4 [label="Calculate Initial Velocities (V₀)"];

P5 [label="Data Analysis\n(Lineweaver-Burk or Non-linear Regression)"];

P6 [label="Determine Inhibition Constant (Kᵢ)"];

P1 -> P2 -> P3 -> P4 -> P5 -> P6;

}

Figure 2: General workflow for determining the Kᵢ of A2P using enzyme kinetics.

Expected Results

The results can be summarized in a table, providing a clear quantitative measure of A2P's affinity for the enzyme's NADP+ binding site.

| Parameter | Value | Description |

| Kₘ (NADP+) | e.g., 25 µM | Michaelis constant for the coenzyme NADP+. |

| Kᵢ (A2P) | e.g., 15 µM | Inhibition constant for A2P; a measure of its binding affinity. |

| Inhibition Type | Competitive | Indicates A2P binds to the same site as NADP+.[9][13] |

Application II: Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[14] It allows for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[15][16]

Protocol: Characterizing A2P Binding via ITC

1. Materials and Reagents:

- Highly pure (>95%), concentrated protein in the final, degassed dialysis buffer.

- High-purity A2P.

- Identical, degassed buffer for dissolving A2P and for the final protein dialysis step. Note: Buffer mismatch is a common source of error.[16]

2. Sample Preparation:

- Dialyze the purified enzyme extensively against the chosen ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Retain the final dialysis buffer for preparing the A2P solution and for control runs.

- Determine the protein concentration accurately (e.g., using A₂₈₀ and the calculated extinction coefficient).

- Prepare the A2P solution using the final dialysis buffer. Ensure the concentration is accurately known.

- Degas both the protein and A2P solutions immediately before the experiment to prevent bubble formation.

3. Step-by-Step ITC Procedure:

- Instrument Setup: Set the experimental temperature (e.g., 25°C).

- Loading: Carefully load the protein solution into the sample cell (~200-300 µL) and the A2P solution into the injection syringe (~40-100 µL). Recommended starting concentrations are 10-20 µM protein in the cell and 100-200 µM A2P in the syringe.[15][16]

- Titration: Perform the titration experiment, which consists of a series of small (e.g., 2 µL) injections of A2P into the protein-containing cell. Allow the signal to return to baseline between injections.

- Control Experiment: Perform a control titration by injecting A2P into the buffer-filled sample cell to measure the heat of dilution. This value will be subtracted from the experimental data.[14]

4. Data Analysis:

- Integrate the area under each injection peak to determine the heat change per injection.

- Subtract the heat of dilution from the control experiment.

- Plot the heat change per mole of injectant against the molar ratio of A2P to protein.

- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the thermodynamic parameters of the interaction.

P1 [label="Prepare & Degas Samples\n(Protein and A2P in matched buffer)"];

P2 [label="Load ITC Instrument\n(Protein in cell, A2P in syringe)"];

P3 [label="Perform Titration\n(Inject A2P into protein)"];

P4 [label="Run Control Titration\n(Inject A2P into buffer)"];

P5 [label="Integrate Peaks & Subtract Control"];

P6 [label="Fit Binding Isotherm"];

P7 [label="Determine Thermodynamic Parameters\n(Kᴅ, n, ΔH, ΔS)"];

P1 -> P2 -> P3;

P1 -> P4;

{P3, P4} -> P5 -> P6 -> P7;

}

Figure 3: General workflow for an ITC experiment to characterize A2P-protein binding.

Expected Results

ITC provides a complete thermodynamic profile of the binding interaction.

| Parameter | Symbol | Value | Description |

| Stoichiometry | n | e.g., 0.98 | Number of A2P molecules bound per protein monomer. |

| Dissociation Constant | Kₔ | e.g., 10 µM | A direct measure of binding affinity. |

| Enthalpy Change | ΔH | e.g., -8.5 kcal/mol | Heat released (exothermic) or absorbed (endothermic) upon binding. |

| Entropy Change | ΔS | e.g., +5.2 cal/mol·K | Change in the system's disorder upon binding. |

Application III: Structural Elucidation via X-ray Crystallography

Co-crystallizing an NADP+-dependent enzyme with A2P provides high-resolution structural information about the binding site. This allows for the direct visualization of the hydrogen bonds, electrostatic interactions, and hydrophobic contacts that anchor the adenosine and, most importantly, the 2'-phosphate group.[2][8]

Protocol: Co-crystallization with A2P

1. Protein Preparation:

- The enzyme must be purified to >98% homogeneity, as confirmed by SDS-PAGE.

- Concentrate the protein to 5-15 mg/mL in a low-salt buffer (e.g., 10 mM Tris, 25 mM NaCl, pH 7.5).

2. Crystallization Screening:

- Mix the purified protein with A2P at a 5- to 10-fold molar excess. Incubate on ice for at least 30 minutes to allow complex formation.

- Set up crystallization trials using commercially available sparse-matrix screens (e.g., via sitting-drop or hanging-drop vapor diffusion).

- Monitor the trials for crystal growth over several days to weeks.

3. Crystal Optimization and Data Collection:

- Once initial hits are identified, optimize the crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain diffraction-quality crystals.

- Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

4. Structure Determination:

- Process the diffraction data and solve the structure, typically by molecular replacement if a structure of the apo-enzyme or a homolog exists.

- Build the A2P molecule into the observed electron density map and refine the structure to high resolution.

- Analyze the refined structure to identify key interactions between the enzyme and A2P.

P1 [label="Purify & Concentrate Protein"];

P2 [label="Incubate Protein with Excess A2P"];

P3 [label="Set Up Crystallization Screens"];

P4 [label="Optimize Crystal Growth"];

P5 [label="Collect X-ray Diffraction Data"];

P6 [label="Solve & Refine Structure"];

P7 [label="Analyze Protein-A2P Interactions"];

P1 -> P2 -> P3 -> P4 -> P5 -> P6 -> P7;

}

Figure 4: General workflow for determining the co-crystal structure of a protein with A2P.

Application IV: NMR Spectroscopy for Solution-State Analysis

NMR spectroscopy offers a powerful means to study protein-ligand interactions in solution, providing dynamic information that complements static crystal structures. Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are particularly useful. Furthermore, ³¹P NMR can directly probe the environment of the phosphate group upon binding.[17][18]

Protocol: General Approach for NMR Binding Studies

1. Sample Preparation:

- For CSP, uniformly ¹⁵N-label the protein by expressing it in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

- Purify the labeled protein to >98% homogeneity and exchange it into a suitable NMR buffer (e.g., deuterated phosphate buffer).

- Prepare a concentrated stock of A2P in the same deuterated buffer.

2. NMR Experiments:

- CSP Titration: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Titrate in increasing amounts of unlabeled A2P, acquiring a new spectrum at each step. Monitor the chemical shift changes of the protein's backbone amide signals. Residues with significant shifts are located in or near the binding site.

- STD NMR: Use an unlabeled protein and unlabeled A2P. In an STD experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to a bound ligand. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the ligand that has bound to the protein will remain, revealing the binding epitope of A2P.

- ³¹P NMR: Acquire a 1D ³¹P NMR spectrum of A2P alone, then in the presence of the protein. A change in the chemical shift of the phosphate signal indicates a direct interaction with the protein.[18][19]

3. Data Analysis:

- For CSP, map the residues with the largest chemical shift perturbations onto the protein's structure to define the A2P binding site.

- For STD, analyze the relative intensities of the A2P signals in the difference spectrum to determine which protons of A2P are in closest contact with the protein surface.

Conclusion

Adenosine 2'-phosphate is a simple yet powerful tool for the detailed investigation of NADP+ binding sites. As a stable, high-affinity fragment of the natural coenzyme, it enables researchers to quantify binding affinity, determine thermodynamic parameters, and visualize atomic-level interactions without the complexities of the full, redox-active NADP+ molecule. The protocols outlined in this application note provide a robust framework for employing A2P in kinetic, biophysical, and structural studies, ultimately facilitating a deeper understanding of enzyme mechanism and aiding in the rational design of novel inhibitors.

References

-

PubChem. (n.d.). Adenosine 2'-phosphate(2-). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Goldman Laboratories. (n.d.). NAD vs NADP: Their Roles in Cellular Energy and Metabolism. Retrieved February 21, 2026, from [Link]

-

Spampinato, C. P., Paneth, P., O'Leary, M. H., & Andreo, C. S. (1991). Analogues of NADP(+) as inhibitors and coenzymes for NADP(+) malic enzyme from maize leaves. Photosynthesis Research, 28(2), 69–76. [Link]

-

PubChem. (n.d.). Adenosine 2'-Phosphate. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). Nicotinamide adenine dinucleotide phosphate. Retrieved February 21, 2026, from [Link]

-

Carugo, O., & Argos, P. (1997). NADP-dependent enzymes. I: Conserved stereochemistry of cofactor binding. Proteins: Structure, Function, and Bioinformatics, 28(1), 10-28. [Link]

-

Tashiro, M., et al. (2020). Analysis of Binding Mode of 2'-GMP to Proteins Using 1H/31P NMR Spectroscopy. Analytical Sciences. [Link]

-

Mitchel, R. E. J., Ward, D. C., & Tener, G. M. (1967). THE SYNTHESIS AND PROPERTIES OF ADENOSINE-2′ DIPHOSPHATE AND ADENOSINE-3′ DIPHOSPHATE. Canadian Journal of Biochemistry, 45(1), 111-119. [Link]

-

The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. PennState. Retrieved February 21, 2026, from [Link]

-

Rice University. (n.d.). Day 5: Enzyme Kinetics. Retrieved February 21, 2026, from [Link]

-

Nature Methods. (2018). Isothermal titration calorimetry. Nature Methods, 15. [Link]

-

Datta, A. K., & Ray, M. (1988). Reaction kinetics and inhibition of adenosine kinase from Leishmania donovani. Molecular and Biochemical Parasitology, 27(2-3), 139-148. [Link]

-

Eaglesham, A. R., & Hewitt, E. J. (1975). Kinetics and inhibition by adenosine phosphates and nitrite of nitrate reductase from Spinacea oleracea L. The Plant Cell, 16(5), 1132-1141. [Link]

-

Oreate AI Blog. (2026, January 15). NADPH vs NADP+: The Dynamic Duo of Cellular Metabolism. Retrieved February 21, 2026, from [Link]

-

Dammermann, C., et al. (2009). Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors. Journal of Biological Chemistry, 284(32), 21235-21242. [Link]

-

SlidePlayer. (n.d.). Enzymes Kinetic. Retrieved February 21, 2026, from [Link]

-

Ueda, T., et al. (2025). Structural basis of the residence time of adenosine A2A receptor ligands revealed by NMR. Chemical Science. [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved February 21, 2026, from [Link]

-

Adams, M. J., et al. (1994). Crystallographic study of coenzyme, coenzyme analogue and substrate binding in 6-phosphogluconate dehydrogenase: implications for NADP specificity and the enzyme mechanism. Structure, 2(7), 651-668. [Link]

-

Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

-

Pica, A., et al. (2016). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (115), 54516. [Link]

-

Biology LibreTexts. (2025, March 17). 4.3: NAD and NADP. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). NAD+ and NADP+ as Prosthetic Groups for Enzymes. Retrieved February 21, 2026, from [Link]

-

Anasazi Instruments. (n.d.). 31P NMR of Adenosine Phosphates. Retrieved February 21, 2026, from [Link]

-

Kroll, K., et al. (1999). Hypoxia-Induced Inhibition of Adenosine Kinase Potentiates Cardiac Adenosine Release. Circulation Research, 85(9), 817-824. [Link]

-

ResearchGate. (n.d.). Adenosine A2A Receptor (A2AAR) Ligand Screening Using the 19F-NMR Probe FPPA. Retrieved February 21, 2026, from [Link]

-

Jinfiniti. (2025, August 17). What's the Difference Between NAD, NADP and NADPH?. Retrieved February 21, 2026, from [Link]

-

Cohn, M., & Hu, A. (1980). 31P nuclear magnetic resonance spectra of the thiophosphate analogues of adenine nucleotides; effects of pH and Mg2+ binding. Journal of the American Chemical Society, 102(3), 913-916. [Link]

-

Hernando, N., et al. (2018). Inhibition of epithelial phosphate transport by NAD+/NADH. Pflügers Archiv - European Journal of Physiology, 470(6), 843-857. [Link]

-